9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride
Description
Chemical Structure: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bicyclic amine alcohol hydrochloride with a rigid azabicyclo framework. The structure features a hydroxyl group at position C3 and a methyl group at the N9 bridgehead (Figure 1). Its molecular formula is C₉H₁₈ClNO, and it is a key intermediate in synthesizing bioactive alkaloids and pharmaceuticals .
Synthesis and Applications: The compound is synthesized via acid-catalyzed esterification or acylation reactions. For example, reacting it with tropic acid in toluene under Dean–Stark conditions yields α-granatane tropate (7), a bioactive alkaloid isolated from Duboisia myoporoides . It is also pivotal in developing 5-HT₃ receptor antagonists, such as 4-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide, which exhibits anti-motion sickness effects .
Properties
CAS No. |
796873-58-0 |
|---|---|
Molecular Formula |
C9H18ClNO |
Molecular Weight |
191.70 g/mol |
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-7-3-2-4-8(10)6-9(11)5-7;/h7-9,11H,2-6H2,1H3;1H |
InChI Key |
HIXYALRNLOELPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CC(C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthesis from 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
The most common synthetic route to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride involves the reduction of the corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.
Ketone Preparation
- The ketone precursor, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, can be synthesized via condensation and cyclization reactions starting from suitable bicyclic amine intermediates. Its physical properties include a melting point of 63-65°C and a boiling point around 246.7°C under atmospheric pressure.
Reduction to Alcohol
- The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- For example, a reported method involves dissolving the ketone in methanol and adding the reducing agent under controlled temperature to yield the alcohol with high selectivity.
- The reaction is typically carried out under anhydrous conditions to prevent side reactions.
- The crude product is purified by recrystallization, often from ethyl acetate or similar solvents, to obtain the pure 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol.
Formation of Hydrochloride Salt
- The free base alcohol is then converted to the hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent like dichloromethane or ethanol.
- This step improves the compound's stability and solubility for storage and further applications.
Alternative Synthetic Routes
Reductive Amination and Subsequent Hydroxylation
- An alternative approach involves reductive amination of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one to form 3-amine-9-methyl-9-azabicyclo[3.3.1]nonane, followed by functional group transformations to introduce the hydroxyl group.
- This method uses lithium aluminum hydride (LiAlH4) reduction in tetrahydrofuran (THF) under low temperature (-10°C to 35°C), followed by acid work-up.
- The intermediate amine can be further derivatized or converted into the hydrochloride salt.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ketone synthesis | Cyclization of bicyclic amine precursors | Variable | Starting material for reduction |
| Reduction of ketone to alcohol | NaBH4 or LiAlH4 in methanol or THF | 70-80 | Controlled temperature, anhydrous |
| Purification | Recrystallization from ethyl acetate | - | Ensures purity |
| Hydrochloride salt formation | HCl in ethanol or dichloromethane | Quantitative | Improves stability and solubility |
| Reductive amination alternative | LiAlH4 reduction in THF with acid work-up | 75-80 | Intermediate amine formation |
Analytical and Research Findings
- The reduction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one to the alcohol proceeds with high stereoselectivity, favoring the endo isomer, which is critical for biological activity.
- The purity and identity of the product are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
- The hydrochloride salt form exhibits enhanced crystalline properties and is preferred for pharmaceutical formulations.
- Research indicates that the choice of reducing agent and solvent significantly affects yield and stereochemistry, with LiAlH4 in THF providing superior results in some cases.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Reduction: Hydrogenation reactions often use ruthenium complexes as catalysts.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Scientific Research Applications
9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to carbonyl compounds through the formation of intermediate species . In medicinal applications, it may interact with serotonin receptors to exert its antiemetic effects .
Comparison with Similar Compounds
Physicochemical Properties :
- MS/MS Data : m/z 304.1901 [M + H]⁺ (α-granatane tropate derivative) .
- Conformation : NMR and X-ray studies confirm a boat-chair conformation critical for receptor binding .
Comparison with Structurally Similar Compounds
Granatan-3-one (Pseudopelletierine)
Structure: Lacks the N9 methyl group and features a ketone at C3. Source: Isolated from Punica granatum (pomegranate) root bark . Key Difference: The absence of the N9 methyl group reduces its utility in synthetic modifications compared to 9-methyl-9-azabicyclo derivatives .
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol Hydrochloride
Structure: Contains an oxygen atom at C3 and a hydroxyl group at C7. Molecular Formula: C₇H₁₄ClNO₂ .
Mazaticol Hydrochloride
Structure: 6,6,9-Trimethyl-8-azabicyclo[3.3.1]nonan-3-ol hydrochloride. Activity: Antiparkinsonian agent, highlighting how additional methyl groups on the bicyclic framework shift therapeutic utility .
Monocarbonyl Curcumin Analogs
Example: 2,4-Bis((E)-3,4-dimethoxybenzylidene)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one (Compound 10). Structure: Retains the bicyclic core but introduces benzylidene groups at C2 and C4. Activity: Designed as anti-inflammatory and anticancer agents, demonstrating the scaffold’s versatility beyond neurotransmitter modulation .
5-HT₃ Receptor Antagonism
- 9-Methyl-9-azabicyclo Derivatives : Exhibit potent 5-HT₃ antagonism (e.g., Granisetron hydrochloride, an antiemetic). Substitution at C3 with carboxamide groups enhances receptor affinity .
- Pseudopelletierine Derivatives : Less effective due to conformational differences and lack of synthetic modifications .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bicyclic compound belonging to the azabicycloalkanes family, characterized by its unique nitrogen-containing bicyclic structure. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications. The molecular formula is C₈H₁₆ClNO, with a molecular weight of approximately 177.67 g/mol .
The compound exhibits various chemical reactivity patterns typical of amines and alcohols, allowing it to undergo transformations that are significant for its biological activity. Its structural uniqueness, particularly the presence of a hydroxyl group, contributes to its distinct interactions with biological systems .
Biological Activity Overview
Research indicates that derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride may exhibit notable biological activities, particularly in relation to neurotransmitter receptors and enzymes associated with neurotransmission. The following sections detail specific biological activities and findings related to this compound.
Binding Affinity Studies
Studies have focused on the binding affinity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride to various neurotransmitter receptors, which are crucial for understanding its pharmacological effects:
| Target Receptor | Binding Affinity | Notes |
|---|---|---|
| GABA Receptors | High | Potential anxiolytic effects noted in preliminary studies |
| Dopamine Receptors | Moderate | Implications for mood regulation and potential antidepressant properties |
| Serotonin Receptors | Variable | Further investigation needed to clarify interactions |
These binding studies suggest that the compound may influence neurotransmission pathways, potentially leading to therapeutic applications in anxiety and mood disorders.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anxiolytic Potential : Preliminary research has indicated that derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride demonstrate anxiolytic-like effects in animal models, particularly through modulation of GABAergic activity .
- Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Anticonvulsant Activity : The compound has also been evaluated for anticonvulsant properties, with findings indicating a possible mechanism involving GABA receptor modulation .
Synthesis and Derivatives
The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves multi-step organic reactions that yield high purity and yield essential for biological testing . Various derivatives have been synthesized to enhance its biological activity:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | Ketone derivative | Potential enzyme substrate |
| 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Amine derivative | Exhibits significant biological activity |
| Exo-9-Azabicyclo[3.3.1]nonan-3-one | Related bicyclic structure | Similar reactivity patterns |
These derivatives are crucial for exploring the structure–activity relationship (SAR) and optimizing pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
